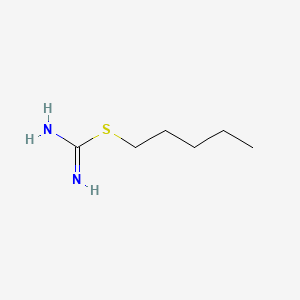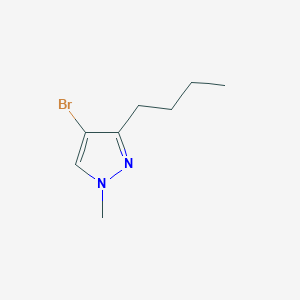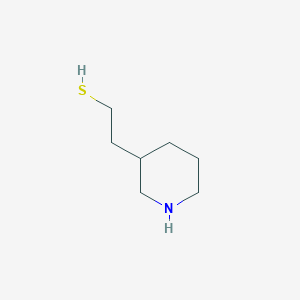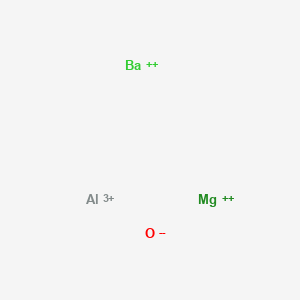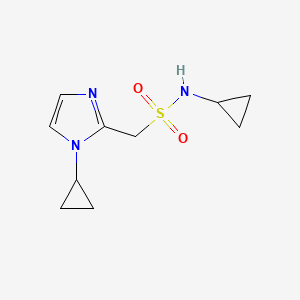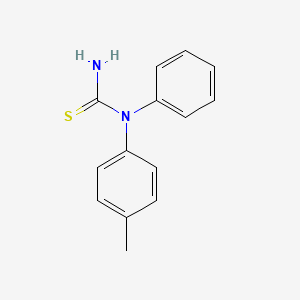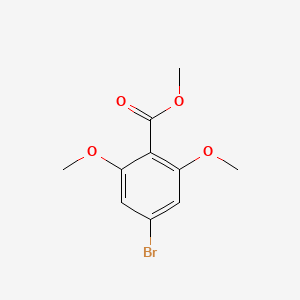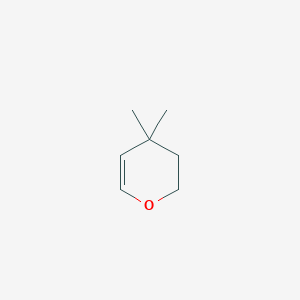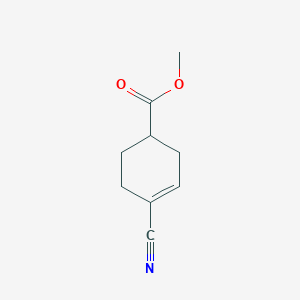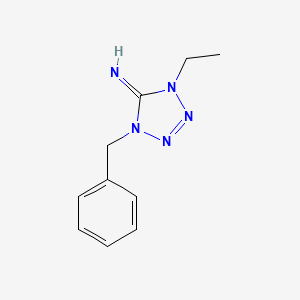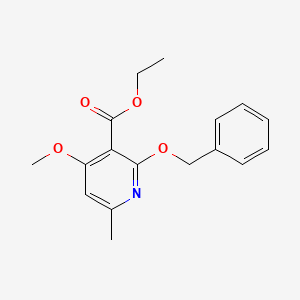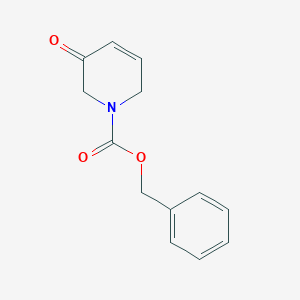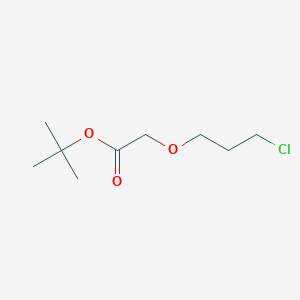
tert-Butyl 2-(3-chloropropoxy)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl 2-(3-chloropropoxy)acetate: is an organic compound that belongs to the class of esters. It is characterized by the presence of a tert-butyl group, a chloropropoxy group, and an acetate group. This compound is used in various chemical reactions and has applications in different fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 2-(3-chloropropoxy)acetate typically involves the reaction of tert-butyl acetate with 3-chloropropanol in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:
tert-Butyl acetate+3-chloropropanol→tert-Butyl 2-(3-chloropropoxy)acetate
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to maximize yield and efficiency. The process may include steps such as purification and distillation to obtain the final product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions: tert-Butyl 2-(3-chloropropoxy)acetate can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom in the chloropropoxy group can be substituted with other nucleophiles.
Hydrolysis: The ester bond can be hydrolyzed to produce the corresponding alcohol and acid.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under appropriate conditions.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as hydroxide ions, amines, and thiols.
Hydrolysis: Acidic or basic conditions can be used to hydrolyze the ester bond.
Oxidation and Reduction: Oxidizing agents such as potassium permanganate or reducing agents such as lithium aluminum hydride can be used.
Major Products Formed:
Substitution Reactions: Products depend on the nucleophile used.
Hydrolysis: tert-Butyl alcohol and 3-chloropropanoic acid.
Oxidation and Reduction: Products vary based on the specific reaction conditions.
Applications De Recherche Scientifique
Chemistry: tert-Butyl 2-(3-chloropropoxy)acetate is used as an intermediate in the synthesis of various organic compounds. It is employed in the preparation of pharmaceuticals, agrochemicals, and other fine chemicals.
Biology: In biological research, this compound can be used as a building block for the synthesis of biologically active molecules. It may also be used in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: this compound has potential applications in medicinal chemistry for the development of new drugs and therapeutic agents. It can be used in the synthesis of drug candidates and active pharmaceutical ingredients.
Industry: In the industrial sector, this compound is used in the production of coatings, adhesives, and other materials. It serves as a solvent and a reactant in various industrial processes.
Mécanisme D'action
The mechanism of action of tert-Butyl 2-(3-chloropropoxy)acetate involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes, leading to the formation of reactive intermediates. These intermediates can participate in various biochemical reactions, influencing cellular processes and functions.
Comparaison Avec Des Composés Similaires
tert-Butyl acetate: Similar in structure but lacks the chloropropoxy group.
tert-Butyl bromoacetate: Contains a bromo group instead of a chloropropoxy group.
tert-Butyl 3-(2-(2-hydroxyethoxy)ethoxy)propanoate: Contains a different substituent group.
Uniqueness: tert-Butyl 2-(3-chloropropoxy)acetate is unique due to the presence of the chloropropoxy group, which imparts specific reactivity and properties to the compound. This makes it suitable for specialized applications in various fields of research and industry.
Propriétés
Formule moléculaire |
C9H17ClO3 |
|---|---|
Poids moléculaire |
208.68 g/mol |
Nom IUPAC |
tert-butyl 2-(3-chloropropoxy)acetate |
InChI |
InChI=1S/C9H17ClO3/c1-9(2,3)13-8(11)7-12-6-4-5-10/h4-7H2,1-3H3 |
Clé InChI |
FHNVWZKUDPWSSG-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)COCCCCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



